(S)-4-(Piperidin-2-yl)phenol
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Overview
Description
(S)-4-(Piperidin-2-yl)phenol is an organic compound characterized by a phenol group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Piperidin-2-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Piperidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
(S)-4-(Piperidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(Piperidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Piperidin-2-yl)phenol: Similar structure but with the phenol group in a different position.
Piperidin-2-yl-acetic acid: Contains a piperidine ring but with an acetic acid group instead of a phenol group.
Uniqueness
(S)-4-(Piperidin-2-yl)phenol is unique due to the specific positioning of the phenol group, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with target molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[(2S)-piperidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO/c13-10-6-4-9(5-7-10)11-3-1-2-8-12-11/h4-7,11-13H,1-3,8H2/t11-/m0/s1 |
InChI Key |
YDYOXZKGPNTYAV-NSHDSACASA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)O |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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